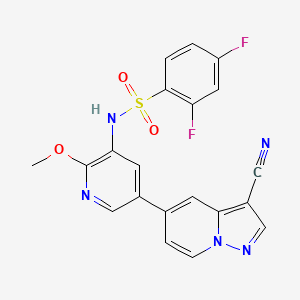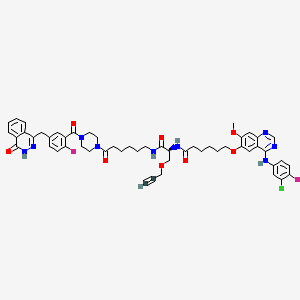
PROTAC PARP/EGFR ligand 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC PARP/EGFR ligand 1 is a bifunctional molecule designed to target and degrade specific proteins within cells. It is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins of interest. This compound specifically targets poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), making it a promising candidate for cancer therapy and other diseases where these proteins play a critical role .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP/EGFR ligand 1 involves the conjugation of two ligands: one that binds to PARP and another that binds to EGFR. These ligands are connected via a linker molecule. The synthetic route typically involves the following steps:
Ligand Synthesis: The individual ligands for PARP and EGFR are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then attached to the other end of the linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC PARP/EGFR ligand 1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Coupling Reactions: Used to attach the linker to the ligands.
Degradation Reactions: Facilitated by the ubiquitin-proteasome system once the PROTAC molecule binds to its target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Coupling Agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: To protect reactive functional groups during synthesis.
Major Products
The major product of these reactions is the this compound molecule, which is characterized by its ability to bind and degrade both PARP and EGFR proteins .
Applications De Recherche Scientifique
PROTAC PARP/EGFR ligand 1 has a wide range of scientific research applications, including:
Drug Discovery: Used as a tool to study the effects of protein degradation on cellular processes and to identify new drug targets.
Biological Research: Helps in understanding the role of PARP and EGFR in cellular signaling pathways and disease mechanisms.
Industrial Applications: Potential use in the development of new therapeutic agents and in the study of protein degradation mechanisms.
Mécanisme D'action
PROTAC PARP/EGFR ligand 1 exerts its effects by binding to both PARP and EGFR proteins and recruiting an E3 ubiquitin ligase. This leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of PARP and EGFR disrupts their respective signaling pathways, leading to the inhibition of cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC PARP/EGFR ligand 2: Another bifunctional molecule targeting PARP and EGFR but with different linker chemistry.
EGFR PROTAC: Targets only EGFR for degradation.
PARP PROTAC: Targets only PARP for degradation.
Uniqueness
PROTAC PARP/EGFR ligand 1 is unique in its ability to simultaneously target and degrade both PARP and EGFR proteins. This dual-targeting approach enhances its therapeutic potential by addressing multiple pathways involved in cancer progression .
Propriétés
Formule moléculaire |
C53H56ClF2N9O8 |
|---|---|
Poids moléculaire |
1020.5 g/mol |
Nom IUPAC |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[(2S)-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)/t45-/m0/s1 |
Clé InChI |
BNDSNLWRYZUWNY-GWHBCOKCSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)N[C@@H](COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



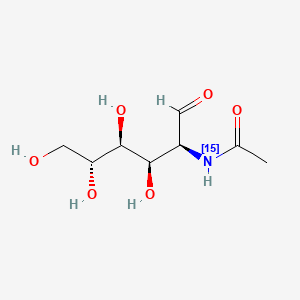

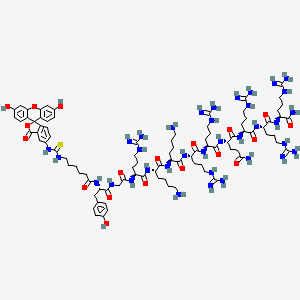


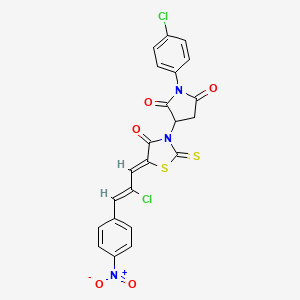
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
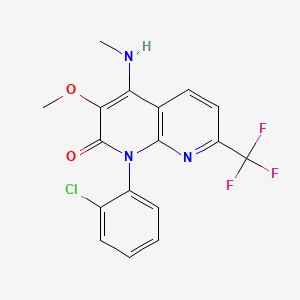
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
